N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-cyclopropylacetamide
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Overview
Description
Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . They have been reported to possess a wide range of therapeutic properties . Several commercially available drugs such as Tipepidine, Tiquizium Bromides, Timepidium Bromide, Dorzolamide, Tioconazole, Citizolam, Sertaconazole Nitrate, and Benocyclidine also contain a thiophene nucleus .
Synthesis Analysis
Thiophene derivatives are synthesized using various methods. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position. It is considered to be a structural alert with the formula C4H4S .Chemical Reactions Analysis
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Physical and Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Opioid Receptor Affinity and Selectivity
One study focused on the synthesis and structure-activity relationships of novel N-[2-(1-pyrrolidinyl)-4- or -5-substituted-cyclohexyl]arylacetamide derivatives, exploring their mu/kappa opioid receptor selectivity and analgesic activity. This research highlighted the exceptional kappa opioid receptor affinity and selectivity of certain compounds, showcasing their potential as potent kappa-selective analgesics, with implications for pain management and drug development (Halfpenny et al., 1990).
Anticancer Activities
Another study investigated the antiproliferative activity of hydroxyl-containing benzo[b]thiophene analogs against cancer cells. It was found that these compounds exhibit selectivity towards laryngeal cancer cells, with the potential for combinational therapy to enhance drug bioavailability. This suggests their application in developing new chemotherapeutic agents (Haridevamuthu et al., 2023).
Enzyme Inhibition for Antibiotic Resistance
Research on optimizing cell permeation of an antibiotic resistance inhibitor demonstrated the potential of benzo[b]thiophene-2-ylboronic acid derivatives to potentiate the activity of beta-lactam antibiotics. This study contributes to the effort to overcome antibiotic resistance, a significant challenge in contemporary medicine (Venturelli et al., 2007).
Antimicrobial Activity
A study on the synthesis and antimicrobial evaluation of novel benzo[b]thiophenes comprising β-lactam nucleus highlighted their potential as antimicrobial agents. This research underscores the importance of developing new antimicrobial compounds in the face of rising antibiotic resistance (Trivedi et al., 2012).
Mechanism of Action
Target of Action
The compound N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-cyclopropylacetamide, also known as N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-cyclopropylacetamide, primarily targets the 5-HT1A serotonin receptors . These receptors play a crucial role in regulating numerous physiological functions, including thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep .
Mode of Action
The compound interacts with its target, the 5-HT1A serotonin receptors, by binding to these receptors. The influence of the arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity has been studied . The most promising analogue displayed micromolar affinity (K = 2.30 μM) toward 5-HT1A sites . Docking studies have shed light on the relevant electrostatic interactions which could explain the observed affinity for this compound .
Biochemical Pathways
The compound affects the serotonin pathway, which is consistently implicated in the pathophysiology of a number of psychiatric disorders such as depression and anxiety . The 5-HT selective reuptake inhibitors (SSRIs) are currently the first-line therapy for depression .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its interaction with the 5-HT1A receptors. By binding to these receptors, the compound can influence various physiological functions regulated by serotonin .
Future Directions
Thiophene and its derivatives continue to attract great interest in industry as well as academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
Properties
IUPAC Name |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-cyclopropylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NOS/c1-11(17-16(18)9-12-6-7-12)8-13-10-19-15-5-3-2-4-14(13)15/h2-5,10-12H,6-9H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSBYVCWSTASIOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NC(=O)CC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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